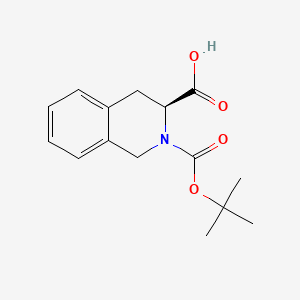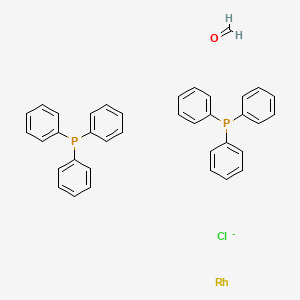
Complexe de borane et de 4-méthylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borane 4-methylmorpholine complex is a useful research compound. Its molecular formula is C5H14BNO and its molecular weight is 114.98. The purity is usually 95%.
BenchChem offers high-quality Borane 4-methylmorpholine complex suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Borane 4-methylmorpholine complex including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Caractérisation et dépolymérisation des galactanes d'algues rouges
Le complexe de borane et de 4-méthylmorpholine a été utilisé dans la caractérisation et la dépolymérisation partielle des galactanes d'algues rouges {svg_1}. Il empêche la dégradation acide des dérivés du 3,6-anhydrogalactose en les réduisant en 3,6-anhydro-galactitols correspondants {svg_2}. Cette méthode est recommandée pour la caractérisation préliminaire de la composition polysaccharidique de la biomasse d'algues rouges {svg_3}.
Synthèse d'un alditol disaccharidique dérivé de galactane d'algue rouge sulfatée
Le complexe est utilisé dans la synthèse d'un alditol disaccharidique dérivé de galactane d'algue rouge sulfatée {svg_4} {svg_5} {svg_6}. Ce processus implique l'hydrolyse réductrice des galactanes {svg_7} {svg_8} {svg_9}.
Analyse des galactanes sulfatés d'algues rouges
Le this compound est utilisé dans l'analyse des galactanes sulfatés d'algues rouges par hydrolyse réductrice et méthanolyse douce par HPLC {svg_10} {svg_11} {svg_12}.
Marquage des oligosaccharides pour la spectrométrie de masse quantitative
Le complexe est utilisé comme réactif pour le marquage des oligosaccharides pour la spectrométrie de masse quantitative {svg_13} {svg_14} {svg_15}. Cela aide à la mesure et à l'analyse précises des oligosaccharides.
Analyse des marqueurs sucrés associés aux spores de Bacillus anthracis
Le this compound est utilisé dans l'analyse des marqueurs sucrés associés aux spores de Bacillus anthracis après culture {svg_16} {svg_17} {svg_18}. Cela aide à l'identification et à l'étude de ces spores.
Intégration dans des cadres polymères
Les amas de borane, y compris le complexe de 4-méthylmorpholine, ont été introduits dans des cadres polymères {svg_19}. Non seulement cela améliore la stabilité chimique et thermique des polymères traditionnels, mais cela confère également aux polymères contenant des amas de borane (BCCPs) de nombreuses propriétés spécifiques, telles que la photoluminescence, la détection chimique, la résistance à la chaleur et la capture neutronique du bore {svg_20}.
Mécanisme D'action
Target of Action
The primary target of the Borane 4-methylmorpholine complex is red algal galactans . These are polysaccharides found in red algae, and they play a crucial role in the structure and function of the algae .
Mode of Action
The Borane 4-methylmorpholine complex interacts with its targets through a process known as reductive hydrolysis . In this process, the complex prevents the acid degradation of 3,6-anhydrogalactose derivatives by reducing them to the corresponding 3,6-anhydro-galactitols . All other monosaccharides are liberated essentially in the non-reduced form .
Biochemical Pathways
The reductive hydrolysis process affects the biochemical pathways of red algal galactans. The Borane 4-methylmorpholine complex gives rise to reduced oligosaccharides having terminal 3,6-anhydrogalactitol residues . This reaction allows for the attribution of unknown galactans to the agar or carrageenan groups . Sulfate groups are substantially retained under partial reductive hydrolysis conditions .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including the route of administration and the physiological characteristics of the organism.
Result of Action
The result of the action of the Borane 4-methylmorpholine complex is the production of reduced oligosaccharides with terminal 3,6-anhydrogalactitol residues . This allows for the characterization of the polysaccharide composition of red algal biomass . The isolation and elucidation of structures of reduced sulfated oligosaccharides may be of great value for the structural analysis of complex red algal galactans .
Analyse Biochimique
Biochemical Properties
Borane 4-methylmorpholine complex plays a significant role in the complete acid hydrolysis of red algal galactans . It prevents the acid degradation of 3,6-anhydrogalactose derivatives by reducing them to the corresponding 3,6-anhydro-galactitols . This interaction with enzymes and other biomolecules is crucial for the characterization and partial depolymerization of red algal galactans .
Molecular Mechanism
At the molecular level, Borane 4-methylmorpholine complex exerts its effects through its interaction with 3,6-anhydrogalactose derivatives during acid hydrolysis . It prevents the acid degradation of these derivatives, thereby influencing the overall reaction process .
Temporal Effects in Laboratory Settings
Over time, Borane 4-methylmorpholine complex continues to influence the hydrolysis of galactans in laboratory settings
Metabolic Pathways
Borane 4-methylmorpholine complex is involved in the metabolic pathway of red algal galactans . It interacts with enzymes during the hydrolysis process, potentially affecting metabolic flux or metabolite levels .
Propriétés
InChI |
InChI=1S/C5H11BNO/c1-7-2-4-8(6)5-3-7/h2-5H2,1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHDWQNDYDWMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-][O+]1CCN(CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733690 |
Source


|
| Record name | PUBCHEM_60145877 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15648-16-5 |
Source


|
| Record name | PUBCHEM_60145877 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of borane 4-methylmorpholine complex in studying red algal polysaccharides?
A: Borane 4-methylmorpholine complex is a powerful tool for characterizing the complex structures of sulfated galactans found in red algae. It facilitates a process called reductive hydrolysis. [, ]
Q2: Can you explain how borane 4-methylmorpholine complex helps differentiate between agar and carrageenan in red algae?
A: While both agar and carrageenan are types of galactans found in red algae, they possess distinct structural features. Borane 4-methylmorpholine complex, combined with a technique called partial reductive hydrolysis, can help differentiate between them. []
- Agar vs. Carrageenan: The key difference lies in the presence and position of sulfate groups and the type of 3,6-anhydrogalactose linkages present. [] Partial reductive hydrolysis, using borane 4-methylmorpholine complex, generates specific oligosaccharide profiles for agar and carrageenan-type galactans. These profiles can then be analyzed using techniques like mass spectrometry and NMR, allowing researchers to identify the type of galactan present in a red algal sample. []
Q3: Is borane 4-methylmorpholine complex used directly on red algal biomass, or is polysaccharide extraction necessary?
A: Research indicates that borane 4-methylmorpholine complex can be employed for the analysis of red algal polysaccharides directly within the biomass. [] This eliminates the need for laborious and potentially time-consuming polysaccharide extraction procedures.
- Direct Biomass Analysis: This approach, termed "reductive hydrolysis of biomass," allows researchers to analyze the polysaccharide composition of red algae in a faster and potentially higher-throughput manner. [] This is particularly useful when screening a large number of algal samples or when dealing with limited sample quantities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144045.png)

![2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid](/img/structure/B1144048.png)

![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)

